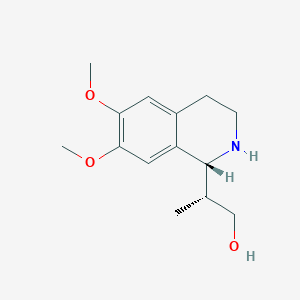

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a propanol side chain at position 1. The stereochemistry of the compound is denoted by the (R*) configuration, indicating the relative configuration of the chiral centers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Key Steps:

Reaction Conditions: The reactions are generally carried out under inert atmosphere conditions, using solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the synthesis of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol may involve:

Continuous Flow Reactors: To enhance reaction efficiency and yield.

Optimization of Catalysts: Using highly selective catalysts to ensure the desired stereochemistry.

Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form ketones or aldehydes.

Reduction: It can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or primary alcohols.

Substitution: Formation of thioethers or amines.

Aplicaciones Científicas De Investigación

Neuropharmacology

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol has been studied for its potential effects on the central nervous system. Research indicates that compounds with similar structures may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases. For instance, studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and possess antioxidant activities which might protect against neuronal damage .

Antidepressant Effects

A notable study investigated the antidepressant-like effects of related tetrahydroisoquinoline derivatives in animal models. The findings suggest that these compounds can influence serotonin and norepinephrine levels in the brain, which are critical pathways in mood regulation . This positions this compound as a candidate for further research in the development of new antidepressant medications.

Analgesic Properties

Research has also pointed to analgesic properties associated with isoquinoline derivatives. The compound's ability to interact with pain pathways suggests potential applications in pain management therapies .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it as a building block for creating various pharmacologically active compounds. For example, it can be employed in the synthesis of novel isoquinoline-based drugs through various chemical reactions such as alkylation and acylation .

Chiral Synthesis

The chiral nature of (R*)-2-(...) makes it particularly valuable in asymmetric synthesis. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals where different enantiomers can have vastly different biological activities. This compound can be used to develop methodologies for synthesizing other chiral molecules efficiently .

Case Study 1: Neuroprotective Effects

A study published in Drug Metabolism and Disposition examined the pharmacokinetic properties of a related isoquinoline derivative in canine models. The results indicated significant neuroprotective effects that could be attributed to the modulation of ion channels involved in neuronal excitability . This study lays the groundwork for considering (R*)-2-(...) as a therapeutic agent for conditions like epilepsy or chronic pain syndromes.

Case Study 2: Antidepressant Activity

Research conducted on the antidepressant effects of tetrahydroisoquinoline derivatives showed promising results when tested on rodents subjected to stress-induced depression models. The compound demonstrated a significant reduction in depressive behaviors compared to controls, suggesting its potential role as an antidepressant .

Mecanismo De Acción

The mechanism of action of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:

Binding to Receptors: It may bind to specific receptors in the brain, influencing neurotransmitter release.

Enzyme Inhibition: It can inhibit certain enzymes, altering metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the propanol side chain.

1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy groups and the propanol side chain.

Propan-1-ol: Lacks the tetrahydroisoquinoline core.

Uniqueness

Chirality: The presence of chiral centers makes it unique compared to its achiral analogues.

Functional Groups: The combination of methoxy groups and a propanol side chain provides distinct chemical properties and reactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to pharmacology.

Actividad Biológica

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a derivative of 6,7-dimethoxy-tetrahydroisoquinoline (DMTIQ), a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-propan-1-ol

- Molecular Formula : C13H17N1O3

Biological Activity Overview

The biological activity of (R*)-2-((R*)-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)-propan-1-ol has been studied in various contexts:

1. Neuropharmacological Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. Studies have shown that DMTIQ can modulate neurotransmitter systems and exhibit antioxidant activity. It has been observed to influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative disorders and mood disorders.

2. Antioxidant Activity

DMTIQ derivatives have demonstrated significant antioxidant properties. In vitro studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for protecting against cellular damage associated with various diseases.

3. Cardiovascular Effects

Some studies have explored the cardiovascular effects of DMTIQ derivatives. They exhibit vasodilatory effects by inhibiting alpha-adrenoceptors and may influence platelet aggregation. This suggests potential therapeutic roles in managing hypertension and other cardiovascular conditions.

The mechanisms through which (R*)-2-((R*)-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)-propan-1-ol exerts its biological effects include:

A. Receptor Interactions

The compound interacts with various receptors:

- Alpha-Adrenoceptors : Inhibition leads to vasodilation.

- Dopamine Receptors : Modulation may affect mood and cognition.

B. Antioxidant Pathways

DMTIQ derivatives activate endogenous antioxidant pathways, enhancing the cellular defense against oxidative stress.

Case Studies

Several studies illustrate the biological activity of DMTIQ derivatives:

Propiedades

IUPAC Name |

(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKHNYXMHMHPQS-LKFCYVNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.